molecular formula C14H11ClO2 B3084882 1-[4-(3-Chlorophenoxy)phenyl]ethanone CAS No. 1145-57-9

1-[4-(3-Chlorophenoxy)phenyl]ethanone

Cat. No.: B3084882
CAS No.: 1145-57-9
M. Wt: 246.69 g/mol
InChI Key: LLSIXNNZOJEFCK-UHFFFAOYSA-N
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Description

1-[4-(3-Chlorophenoxy)phenyl]ethanone is an organic compound with the molecular formula C14H11ClO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a 3-chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(3-Chlorophenoxy)phenyl]ethanone can be synthesized through several methods. One common approach involves the reaction of 3-chlorophenol with 4-chloroacetophenone in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(3-Chlorophenoxy)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

1-[4-(3-Chlorophenoxy)phenyl]ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(3-Chlorophenoxy)phenyl]ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways depend on the specific application and target organism .

Comparison with Similar Compounds

  • 1-[4-(4-Chlorophenoxy)phenyl]ethanone
  • 1-[3-Chloro-4-(4-chlorophenoxy)phenyl]ethanone

Comparison: 1-[4-(3-Chlorophenoxy)phenyl]ethanone is unique due to the position of the chlorophenoxy group, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in various applications .

Biological Activity

1-[4-(3-Chlorophenoxy)phenyl]ethanone, also known as a chlorophenyl ketone, is a compound of interest due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C15H13ClO
  • Molecular Weight : 256.72 g/mol
  • CAS Number : 1145-57-9

This compound belongs to the class of chalcones, which are known for their significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various derivatives for their antibacterial effects against Gram-positive and Gram-negative bacteria, this compound demonstrated moderate activity against several strains. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting its potential as a lead compound in antibiotic development .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It was found to inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. The mechanism of action involves the induction of apoptosis and the inhibition of key signaling pathways associated with cell survival and proliferation. Notably, the compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell cycle regulation and apoptosis.
  • Signal Transduction Pathways : It affects pathways such as NF-kB and MAPK that are crucial for cell survival and proliferation.

Case Study 1: Antimicrobial Evaluation

In a comparative study, this compound was evaluated alongside other chlorinated phenolic compounds. The results indicated that it possessed a higher antibacterial activity against Staphylococcus aureus compared to its analogs, with an MIC value of 32 μg/mL .

Case Study 2: Anticancer Screening

A study investigating the cytotoxic effects of this compound on MCF-7 (breast cancer) cells showed that treatment with 50 µM resulted in a significant reduction in cell viability (approximately 70% compared to control). Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound effectively induced programmed cell death in cancer cells .

Comparative Analysis with Similar Compounds

Compound NameStructureAntimicrobial Activity (MIC μg/mL)Anticancer Activity (IC50 μM)
This compoundStructure3250
1-[4-(2-Chlorophenoxy)phenyl]ethanoneStructure6475
1-[4-(4-Chlorophenoxy)phenyl]ethanoneStructure4860

Properties

IUPAC Name

1-[4-(3-chlorophenoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-10(16)11-5-7-13(8-6-11)17-14-4-2-3-12(15)9-14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSIXNNZOJEFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601285863
Record name 1-[4-(3-Chlorophenoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601285863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1145-57-9
Record name 1-[4-(3-Chlorophenoxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1145-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(3-Chlorophenoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601285863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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